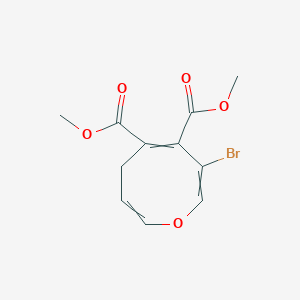
Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate is an organic compound that belongs to the class of oxocine derivatives This compound is characterized by the presence of a bromine atom at the 7th position and two ester groups at the 5th and 6th positions of the oxocine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate typically involves the bromination of dimethyl 4H-oxocine-5,6-dicarboxylate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7th position. The reaction conditions often involve the use of bromine or bromine-containing reagents in an organic solvent such as carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters, thereby enhancing the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ester groups can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted oxocine derivatives.
Oxidation Reactions: Formation of oxo derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to alterations in cellular pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 4H-oxocine-5,6-dicarboxylate: Lacks the bromine atom at the 7th position.
Dimethyl 7-methyl-4H-oxocine-5,6-dicarboxylate: Contains a methyl group instead of a bromine atom at the 7th position.
Uniqueness
Dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The bromine atom enhances its electrophilicity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Número CAS |
61265-31-4 |
|---|---|
Fórmula molecular |
C11H11BrO5 |
Peso molecular |
303.11 g/mol |
Nombre IUPAC |
dimethyl 7-bromo-4H-oxocine-5,6-dicarboxylate |
InChI |
InChI=1S/C11H11BrO5/c1-15-10(13)7-4-3-5-17-6-8(12)9(7)11(14)16-2/h3,5-6H,4H2,1-2H3 |
Clave InChI |
NYPWCUDUYCFIOQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=COC=CC1)Br)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


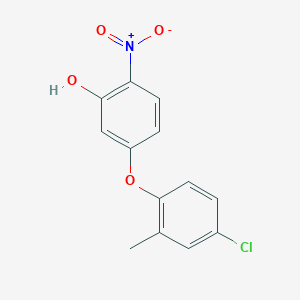

![4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14598762.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)
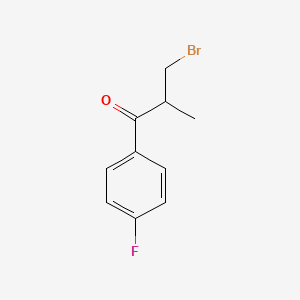
![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)
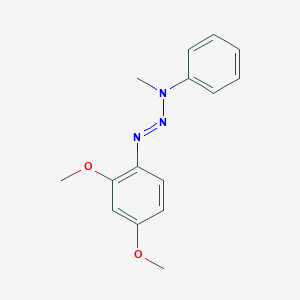
![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
![2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid](/img/structure/B14598810.png)
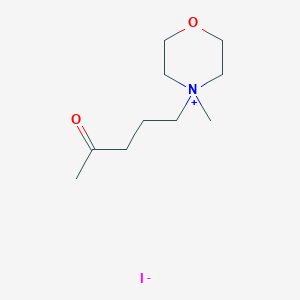
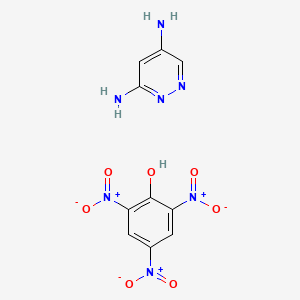
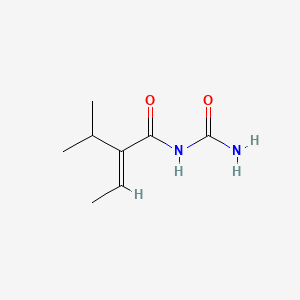
![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)
